2-[4-(2,2-Diphenylethyl)piperazin-1-yl]pyrimidine
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Overview
Description
2-[4-(2,2-Diphenylethyl)piperazin-1-yl]pyrimidine is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrimidine ring attached to a piperazine moiety, which is further substituted with a 2,2-diphenylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2-Diphenylethyl)piperazin-1-yl]pyrimidine typically involves the reaction of a pyrimidine derivative with a piperazine derivative. One common method involves the nucleophilic substitution reaction where a halogenated pyrimidine reacts with a piperazine derivative under basic conditions. For example, the reaction of 2-chloropyrimidine with 1-(2,2-diphenylethyl)piperazine in the presence of a base like potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as crystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,2-Diphenylethyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be further functionalized by reacting with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-[4-(2,2-Diphenylethyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2,2-Diphenylethyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which is beneficial in the treatment of Alzheimer’s disease. The compound binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar structure but with a phenyl group instead of a 2,2-diphenylethyl group.
2-(4-Substituted-piperazin-1-yl)pyrimidine: Various substitutions on the piperazine ring.
Uniqueness
2-[4-(2,2-Diphenylethyl)piperazin-1-yl]pyrimidine is unique due to the presence of the 2,2-diphenylethyl group, which can influence its biological activity and binding affinity to molecular targets. This structural feature may enhance its potency and selectivity compared to other similar compounds .
Properties
IUPAC Name |
2-[4-(2,2-diphenylethyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4/c1-3-8-19(9-4-1)21(20-10-5-2-6-11-20)18-25-14-16-26(17-15-25)22-23-12-7-13-24-22/h1-13,21H,14-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKIPNXKIOXHMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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